molecular formula C20H18Cl2N2O2S B3491371 (3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE

(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B3491371
M. Wt: 421.3 g/mol
InChI Key: WGWBVWOQJJINNL-UHFFFAOYSA-N
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Description

(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This step involves the cyclization of a suitable precursor, such as 2-chlorothiophene, under specific conditions to form the benzothiophene ring.

    Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using a methoxy-containing reagent.

    Chlorination: The dichloro groups are introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the phenylpiperazino group: This step involves the reaction of the intermediate compound with 4-phenylpiperazine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-MORPHOLINYL)METHANONE: Similar structure but with a morpholinyl group instead of a phenylpiperazino group.

    (3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE: Similar structure but with an ethylpiperazino group instead of a phenylpiperazino group.

Uniqueness

The uniqueness of (3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylpiperazino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3,7-dichloro-6-methoxy-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c1-26-15-8-7-14-16(21)19(27-18(14)17(15)22)20(25)24-11-9-23(10-12-24)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWBVWOQJJINNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE
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(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE
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(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 4
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(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 5
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(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 6
Reactant of Route 6
(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(4-PHENYLPIPERAZINO)METHANONE

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